

IM21.7c LNPs: A Comparative Guide to Reduced Liver Accumulation

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Compound of Interest

Compound Name: IM21.7c

Cat. No.: B15578559

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For researchers and drug development professionals seeking to enhance the extrahepatic delivery of mRNA therapeutics, the novel cationic lipid **IM21.7c** offers a compelling alternative to conventional lipid nanoparticles (LNPs). This guide provides a comparative analysis of **IM21.7c**-based LNPs, highlighting their significantly reduced liver accumulation and presenting supporting experimental data and protocols.

Enhanced Lung Targeting and Reduced Liver Deposition

IM21.7c is a novel cationic lipid featuring an imidazolium polar head, a design that fundamentally alters the biodistribution profile of mRNA-LNPs.[1] Unlike clinically approved LNPs that predominantly accumulate in the liver, **IM21.7c**-based formulations exhibit a strong preference for the lungs and spleen, thereby minimizing hepatic exposure.[2]

A key study demonstrated that a specific five-component LNP formulation incorporating **IM21.7c** resulted in over 95% of the payload accumulating in the lungs, with less than 1% being delivered to the liver.[3] This represents a significant shift in biodistribution compared to traditional LNP systems.

Comparative Biodistribution Data

The following table summarizes the quantitative biodistribution data, comparing an **IM21.7c** LNP formulation to a clinically approved LNP formulation based on the ionizable lipid DLin-MC3-DMA.

LNP Formulation	Liver Accumulation	Lung Accumulation	Spleen Accumulation	Reference
IM21.7c LNP	<1%	>95%	~3%	Gueguen et al. (2024)[3]
DLin-MC3-DMA LNP	100-fold higher than IM21.7c LNP	-	Comparable to IM21.7c LNP	Sartorius[1]

Experimental Protocols

Formulation of IM21.7c LNPs

This protocol describes the preparation of **IM21.7c** LNPs using a microfluidic mixing system.

Materials:

- LipidBrick® **IM21.7c**
- 1,2-dioleoyl-3-dimethylammonium-propane (DODMA)
- 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSG-PEG2000)
- Ethanol (Absolute)
- mRNA in 10 mM sodium acetate buffer (pH 4.0)
- Phosphate-buffered saline (PBS)

Equipment:

- NanoAssemblr™ or similar microfluidic mixing system

- Ultrasonic bath
- Vortex mixer
- Centrifugal filter units (10 kDa cutoff)
- PES filter (0.45 μ m)

Procedure:

- Lipid Stock Preparation:
 - Dissolve LipidBrick® **IM21.7c** powder in absolute ethanol to a final concentration of 100 mM. Facilitate dissolution by sonicating in an ultrasonic bath at up to 37°C for 30 minutes, followed by vortexing.
 - Prepare stock solutions of DODMA, DPyPE, Cholesterol, and DSG-PEG2000 in absolute ethanol at appropriate concentrations.
- Ethanolic Lipid Solution Preparation:
 - Combine the lipid stock solutions in the following molar ratios: 40% **IM21.7c**, 30% DODMA, 10% DPyPE, 18.5% Cholesterol, and 1.5% DSG-PEG2000.[3]
 - Ensure the final lipid mixture is homogenous by pipetting up and down several times.
- mRNA Solution Preparation:
 - Dilute the mRNA to the desired concentration in 10 mM sodium acetate buffer (pH 4.0).
- LNP Formulation:
 - Set up the microfluidic mixing system with a volumetric flow rate ratio of 3:1 (aqueous:organic).
 - Combine the ethanolic lipid solution and the mRNA solution using the microfluidic cartridge at a total flow rate of 10 mL/min.

- Purification and Concentration:
 - Remove the ethanol from the LNP solution using centrifugal filter units (10 kDa cutoff).
 - Wash the LNPs with PBS.
 - Filter the final LNP solution through a 0.45 μ m PES filter and dilute to the desired concentration in PBS.

In Vivo Biodistribution Assessment

This protocol outlines the procedure for evaluating the biodistribution of fluorescently labeled LNPs in mice using an in vivo imaging system (IVIS).

Materials:

- Fluorescently labeled LNPs (e.g., with DiR dye)
- BALB/c mice (or other appropriate strain)
- Anesthesia (e.g., isoflurane)

Equipment:

- IVIS® Spectrum or similar in vivo imaging system
- Anesthesia induction chamber and nose cone system

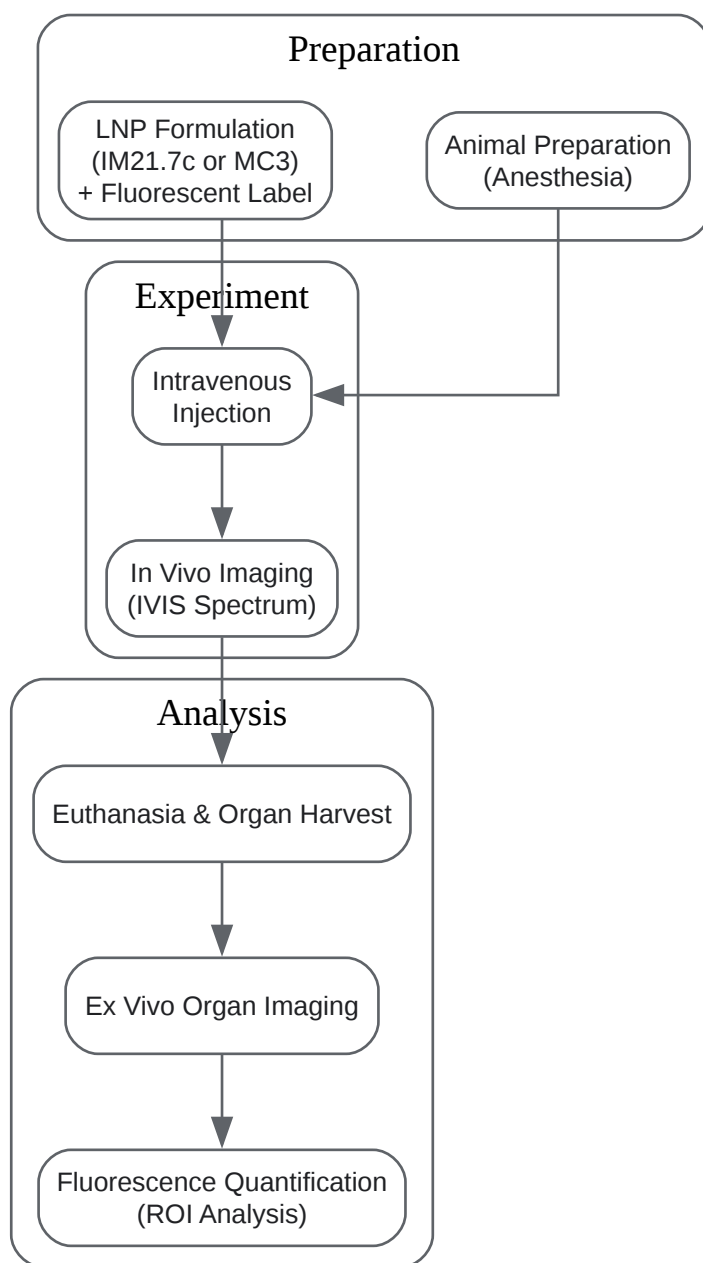
Procedure:

- Animal Preparation:
 - Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.
 - Anesthetize the mice using isoflurane in an induction chamber.
- LNP Administration:

- Administer a defined dose of the fluorescently labeled LNPs to the anesthetized mice via intravenous (retro-orbital or tail vein) injection.
- In Vivo Imaging:
 - Place the anesthetized mouse in the IVIS imaging chamber.
 - Acquire fluorescence images at predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection).
 - Use appropriate excitation and emission wavelengths for the fluorescent dye (e.g., 745 nm excitation and 800 nm emission for DiR).[4]
- Ex Vivo Organ Imaging:
 - At the final time point, euthanize the mice.
 - Perfuse the animals with PBS to remove blood from the organs.
 - Excise the organs of interest (liver, lungs, spleen, heart, kidneys).
 - Arrange the organs in the IVIS imaging chamber and acquire fluorescence images.
- Data Analysis:
 - Use the accompanying software (e.g., Living Image) to draw regions of interest (ROIs) around the organs in both the in vivo and ex vivo images.
 - Quantify the fluorescence intensity (radiant efficiency) within each ROI.
 - Calculate the percentage of the injected dose in each organ by normalizing the organ's fluorescence intensity to the total fluorescence intensity from all organs.

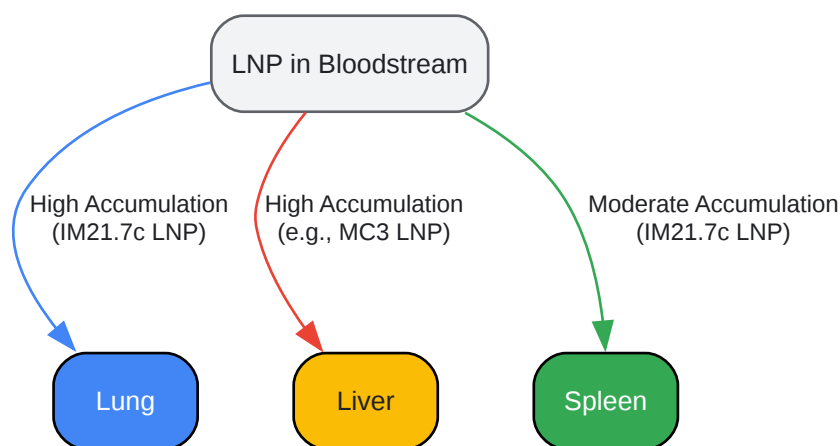
Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for assessing LNP biodistribution and a conceptual representation of LNP organ targeting.



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Caption: Experimental workflow for in vivo biodistribution analysis of LNPs.



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Caption: Differential organ targeting of **IM21.7c** LNPs versus conventional LNPs.

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